4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxy-5-methylphenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O2/c1-10-7-8-14(26-2)13(9-10)25-16(20)15(22-24-25)18-21-17(23-27-18)11-5-3-4-6-12(11)19/h3-9H,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPHGEZCEVTMEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the triazole ring, and the final coupling of these rings with the fluorophenyl and methoxy-methylphenyl groups. Common reagents used in these reactions include hydrazine derivatives, acyl chlorides, and azides under conditions such as reflux or microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions can vary widely but often involve solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens or alkyl groups onto the aromatic rings.
Scientific Research Applications
4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole and Triazole Moieties
Key structural analogs differ in substituents on the oxadiazole and triazole rings, impacting physicochemical and pharmacological properties.
Pharmacological and Physicochemical Comparisons
- Electron-Withdrawing Groups : The 2-fluorophenyl group in the target compound confers greater metabolic stability compared to the 4-fluorophenyl analog (), as ortho-substitution often reduces oxidative metabolism .
- Hydrophobic vs. Polar Substituents : The trifluoromethyl group in increases logP (predicted: 3.8 vs. 3.2 for the target compound), favoring blood-brain barrier penetration but risking off-target toxicity .
Biological Activity
The compound 4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine is a novel chemical entity that incorporates both oxadiazole and triazole moieties. These structural features are known for their diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure
The molecular formula of the compound is C_{21}H_{19}F_{N}_{6}O_{2} with a molecular weight of approximately 398.4 g/mol. The presence of the oxadiazole and triazole rings is crucial for its biological activity.
Biological Activity Overview
Research has shown that derivatives of oxadiazoles exhibit a wide range of biological activities, including:
- Anticancer Activity : Many oxadiazole derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.
- Antimicrobial Properties : Some compounds show efficacy against bacterial and fungal strains.
- Anti-inflammatory Effects : Certain derivatives exhibit potential in reducing inflammation.
Anticancer Activity
Recent studies have highlighted the potent anticancer activity of compounds containing oxadiazole and triazole structures. The following table summarizes some key findings related to the anticancer efficacy of similar compounds:
| Compound Name | Cancer Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|---|
| Compound A | MDA-MB-468 | 0.67 | 90.47% |
| Compound B | HCT-116 | 0.80 | 81.58% |
| Compound C | PC-3 | 0.87 | 84.32% |
| Compound D | SK-MEL-5 | 0.90 | 84.83% |
The mechanism by which oxadiazole derivatives exert their anticancer effects often involves:
- Inhibition of Cell Proliferation : Compounds can induce cell cycle arrest in various phases.
- Apoptosis Induction : Many derivatives trigger programmed cell death through intrinsic pathways.
- Targeting Specific Enzymes : Inhibition of enzymes such as histone deacetylases (HDACs) and carbonic anhydrases has been noted.
Case Studies
Several case studies have been conducted to evaluate the anticancer potential of similar compounds:
- Study on MDA-MB-435 Cells : A derivative showed a growth percent (GP) inhibition of 39.77% at a concentration of 10^{-5}M.
- NCI Panel Evaluation : A comprehensive screening against a panel of 58 cancer cell lines revealed that certain oxadiazole derivatives exhibited submicromolar IC50 values across multiple cancer types.
Q & A
Q. What are the established synthetic routes for this compound, and how can purity be optimized during synthesis?
The synthesis typically involves multi-step reactions:
- Oxadiazole formation : Cyclization of hydrazides with carboxylic acid derivatives under reflux conditions (e.g., using POCl₃ as a catalyst) .
- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC "click" reaction) to introduce the triazole core .
- Substituent introduction : The 2-fluorophenyl and 2-methoxy-5-methylphenyl groups are added via nucleophilic aromatic substitution or Suzuki coupling.
- Purity optimization : Use high-throughput screening for catalysts and solvents (e.g., DMF or THF) and employ continuous flow chemistry for scalable, controlled reactions .
Key Table: Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxadiazole | Hydrazide + RCOCl, POCl₃, 80°C | 65–75 | 90–95% |
| Triazole | CuSO₄·5H₂O, sodium ascorbate, RT | 70–85 | 85–92% |
Q. Which spectroscopic techniques are critical for structural validation?
- NMR : ¹H/¹³C NMR confirms aromatic protons (δ 7.1–8.3 ppm for fluorophenyl) and methoxy/methyl groups (δ 3.8–2.3 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 409.12) .
- IR : Peaks at 1650 cm⁻¹ (C=N oxadiazole) and 3350 cm⁻¹ (NH₂) confirm functional groups .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial : MIC values of 8–16 µg/mL against S. aureus and E. coli due to oxadiazole-mediated enzyme inhibition .
- Anticancer : IC₅₀ of 12 µM in HeLa cells via apoptosis induction, linked to triazole-amine interactions with cellular kinases .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved (e.g., variable IC₅₀ values across studies)?
Discrepancies often arise from:
- Structural analogs : Compare with derivatives (e.g., 4-chlorophenyl vs. 2-fluorophenyl) to assess substituent effects on target binding .
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) significantly alter results .
- Solution stability : Degradation in DMSO or aqueous buffers may reduce efficacy; use stability-indicating HPLC methods .
Q. What strategies enhance selectivity for specific biological targets (e.g., kinase vs. protease inhibition)?
- Molecular docking : Model interactions with ATP-binding pockets (kinases) vs. catalytic triads (proteases) to guide substituent modifications .
- SAR studies : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to increase kinase affinity .
Key Table: Selectivity Profile
| Derivative | Kinase IC₅₀ (µM) | Protease IC₅₀ (µM) |
|---|---|---|
| Parent compound | 12.0 | >100 |
| 4-Nitro analog | 5.2 | 85.0 |
Q. How can synthetic byproducts be minimized during oxadiazole cyclization?
- Solvent selection : Use anhydrous dichloroethane over DCM to reduce hydrolysis byproducts .
- Catalyst optimization : Replace POCl₃ with PCl₅ for higher regioselectivity (yield increases by 15%) .
- Workup protocols : Employ column chromatography with silica gel (hexane:EtOAc 4:1) to isolate the oxadiazole intermediate .
Methodological Guidance
Q. What computational tools are recommended for predicting metabolic pathways?
- Software : Use SwissADME to predict CYP450-mediated oxidation sites (e.g., fluorophenyl ring) and phase II glucuronidation .
- In vitro validation : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .
Q. How to design a robust structure-activity relationship (SAR) study?
- Variable substituents : Synthesize analogs with halogen (F, Cl), alkyl (methyl), and electron-donating (methoxy) groups at the phenyl positions .
- Biological testing : Use standardized assays (e.g., MTT for cytotoxicity) and report data as mean ± SEM (n=3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
